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Compound of Interest

Compound Name: N-Cyclohexylbenzamide

Cat. No.: B3048594 Get Quote

An In-depth Guide to the Crystallographic Analysis, Experimental Protocols, and Potential

Biological Significance of N-Cyclohexylbenzamide.

This technical guide provides a comprehensive analysis of the crystal structure of N-
Cyclohexylbenzamide, a compound of interest for researchers, scientists, and professionals

in drug development. This document details the methodologies for its synthesis, crystallization,

and single-crystal X-ray diffraction analysis. Furthermore, it presents the complete

crystallographic data in a structured format and explores a potential biological signaling

pathway relevant to its benzamide core.

Quantitative Crystallographic Data
The single-crystal X-ray diffraction analysis of N-Cyclohexylbenzamide provides precise data

on its three-dimensional atomic arrangement. This information is crucial for understanding its

physicochemical properties and for structure-based drug design.

Table 1: Crystal Data and Structure Refinement for N-Cyclohexylbenzamide
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Parameter Value

CCDC Number 786618

Empirical Formula C₁₃H₁₇NO

Formula Weight 203.28

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.458(3) Å

b 10.899(3) Å

c 10.592(3) Å

α 90°

β 98.783(5)°

γ 90°

Volume 1192.5(6) Å³

Z 4

Calculated Density 1.132 Mg/m³

Absorption Coefficient 0.072 mm⁻¹

F(000) 440

Data Collection

Crystal Size 0.20 x 0.15 x 0.10 mm

θ Range for Data Collection 2.44 to 25.00°

Index Ranges -12≤h≤12, -12≤k≤12, -12≤l≤12
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Reflections Collected 8334

Independent Reflections 2095 [R(int) = 0.0345]

Refinement

Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters 2095 / 0 / 137

Goodness-of-fit on F² 1.033

Final R indices [I>2σ(I)] R1 = 0.0487, wR2 = 0.1278

R indices (all data) R1 = 0.0686, wR2 = 0.1423

Largest Diff. Peak and Hole 0.225 and -0.186 e.Å⁻³

Experimental Protocols
Synthesis of N-Cyclohexylbenzamide
N-Cyclohexylbenzamide can be synthesized via the acylation of cyclohexylamine with

benzoyl chloride.[1]

Materials:

Cyclohexylamine

Benzoyl chloride

Benzene (or a suitable alternative solvent like dichloromethane)

Pyridine

Methanol

Ethanol

Procedure:

Dissolve 18 g of cyclohexylamine in 150 ml of benzene in a flask equipped with a stirrer.
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Slowly add 20 g of benzoyl chloride to the solution while stirring, maintaining the temperature

below 40°C.

Continue stirring the mixture for one hour. During this time, a white precipitate will form.

Make the mixture alkaline by adding pyridine.

Filter the solid product under suction.

Recrystallize the crude product from a 1:1 (v/v) mixture of methanol and ethanol to obtain

pure N-Cyclohexylbenzamide as white needles.[1]

Crystallization
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of

the synthesized N-Cyclohexylbenzamide.

Materials:

Purified N-Cyclohexylbenzamide

A suitable solvent system (e.g., ethanol/water or methanol)

Procedure:

Dissolve the purified N-Cyclohexylbenzamide in a minimal amount of a suitable hot solvent

(e.g., ethanol).

If any insoluble impurities are present, perform a hot filtration.

Allow the solution to cool slowly to room temperature in a loosely covered container to allow

for slow evaporation of the solvent.

Colorless, prism-like crystals will form over a period of several days.

Single-Crystal X-ray Diffraction
The determination of the crystal structure involves the following key steps.
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Data Collection:

A suitable single crystal of N-Cyclohexylbenzamide is mounted on a goniometer.

The crystal is placed in a stream of X-rays, typically from a molybdenum (Mo Kα, λ =

0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source.

Diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer

equipped with an area detector.

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell dimensions and space

group.

The crystal structure is solved using direct methods.

The structural model is then refined using full-matrix least-squares on F², which minimizes

the differences between the observed and calculated structure factors.

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

Visualizations
Experimental Workflow
The process of determining the crystal structure of a small molecule like N-
Cyclohexylbenzamide follows a well-defined workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [N-Cyclohexylbenzamide Crystal Structure: A Technical
Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3048594#n-cyclohexylbenzamide-crystal-
structure-analysis]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3048594?utm_src=pdf-body-img
https://www.benchchem.com/product/b3048594?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexylbenzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Cyclohexylbenzamide
https://www.benchchem.com/product/b3048594#n-cyclohexylbenzamide-crystal-structure-analysis
https://www.benchchem.com/product/b3048594#n-cyclohexylbenzamide-crystal-structure-analysis
https://www.benchchem.com/product/b3048594#n-cyclohexylbenzamide-crystal-structure-analysis
https://www.benchchem.com/product/b3048594#n-cyclohexylbenzamide-crystal-structure-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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